(3S,4S)-3-Methoxyoxan-4-amine hydrochloride
Overview
Description
(3S,4S)-3-Methoxyoxan-4-amine hydrochloride, also known as (3S,4S)-3-Methoxyoxan-4-ammonium chloride, is an organic compound that has been studied for its potential applications in scientific research. It is a white crystalline powder with a pK a of 10.3, and has a molecular weight of 168.59 g/mol. The compound is soluble in water and is used in a wide range of laboratory experiments.
Scientific Research Applications
Synthesis and Biological Evaluation
- A study by Boots and Boots (1975) explored the synthesis of carnitine analogs, including compounds similar to (3S,4S)-3-Methoxyoxan-4-amine hydrochloride, examining their potential hypoglycemic effects. However, they found that these compounds did not significantly impact blood glucose or serum fatty acid levels in rats (Boots & Boots, 1975).
Antineoplastic Agents
- Research by Pettit et al. (2003) involved synthesizing and evaluating the biological activity of certain compounds, including those related to this compound, for their potential as antineoplastic agents. They found that these compounds showed high activity against a variety of cancer cell lines (Pettit et al., 2003).
Soil Metabolism
- A study by Briggs and Ogilvie (1971) on the metabolism of similar compounds in soil revealed that 3-Chloro-4-methoxyaniline and its derivatives undergo significant chemical transformations, possibly through a free radical mechanism (Briggs & Ogilvie, 1971).
Ligand Synthesis for Metal Ions
- Liu et al. (1993) synthesized N3O3 amine phenols, which are closely related to this compound. These compounds were investigated for their potential as ligands for Group 13 metal ions (Liu et al., 1993).
Synthesis of 3-Aminomethyl Derivatives
- The work of Thies et al. (1985) involved synthesizing 3-aminomethyl derivatives from related structures, demonstrating the versatility of these compounds in organic synthesis (Thies et al., 1985).
properties
IUPAC Name |
(3S,4S)-3-methoxyoxan-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-8-6-4-9-3-2-5(6)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWZYPXYPVHLOG-RIHPBJNCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COCCC1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1COCC[C@@H]1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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